molecular formula C13H19NO5S2 B2797164 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 1235235-14-9

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide

Cat. No. B2797164
CAS RN: 1235235-14-9
M. Wt: 333.42
InChI Key: OQKWUSPCXMKRPH-UHFFFAOYSA-N
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Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide” is a compound that has attracted the attention of researchers due to its potential applications in various fields. It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . A new ether-based scaffold was identified from previous lead optimization efforts and paired with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular formula of the compound is C13H19NO5S2, and it has a molecular weight of 333.42.


Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has been identified as displaying nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, the GIRK1/2 subtype, which is prevalent in the brain, has been targeted. Researchers have identified potent and selective activators based on an ether-based scaffold, enhancing metabolic stability compared to existing urea-based compounds .

Neurological Disorders and Pain Perception

Given the compound’s impact on GIRK channels, it may hold promise as a therapeutic target for neurological disorders. GIRK channels are implicated in epilepsy, anxiety, and pain perception. Investigating its effects on neuronal excitability could provide insights into potential treatments .

Cardiovascular Applications

GIRK channels are also expressed in cardiac tissues. Understanding how this compound affects heart rate regulation and cardiac function could lead to novel cardiovascular therapies. Further studies are needed to explore its potential in this context .

Drug Metabolism and Pharmacokinetics (DMPK)

Researchers have evaluated the compound in tier 1 DMPK assays. Identifying its metabolic stability and pharmacokinetic properties is essential for drug development. The goal is to optimize its bioavailability and safety profile .

Reward and Addiction Pathways

GIRK channels are associated with reward pathways in the brain. Investigating whether this compound affects addiction-related behaviors could have implications for substance abuse treatment .

Anxiolytic Properties

Given the compound’s potential impact on GIRK channels, it might influence anxiety-related processes. Exploring its anxiolytic effects could open up new therapeutic avenues .

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-2-19-12-3-5-13(6-4-12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWUSPCXMKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide

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